molecular formula C12H13ClN2O B191369 Harmalol hydrochloride CAS No. 6028-07-5

Harmalol hydrochloride

Cat. No.: B191369
CAS No.: 6028-07-5
M. Wt: 236.70 g/mol
InChI Key: BSWAWVOHMZNXOS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Harmalol hydrochloride primarily targets hepatocellular carcinoma (HCC) cells . It has been shown to inhibit the proliferation of cancer epithelial cells . Additionally, it has been reported to significantly inhibit the dioxin-mediated induction of CYP1A1 at the transcriptional and posttranslational levels .

Mode of Action

this compound interacts with its targets by inducing apoptosis, a process of programmed cell death . It has been observed to induce ROS-dependent apoptosis through mitochondrial cytochrome C release that induces p53 by caspase3 activation . This leads to a significant reduction in hepatocellular foci, nodules, and carcinoma .

Biochemical Pathways

The compound affects several biochemical pathways. It has been reported to cause the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular injury . This ROS-dependent apoptosis involves the release of mitochondrial cytochrome C, which subsequently activates p53 by caspase3 activation .

Pharmacokinetics

It has been reported that the compound is metabolized by cytochrome p450 2d6 (cyp2d6)

Result of Action

The result of this compound’s action is a significant reduction in hepatocellular foci, nodules, and carcinoma, ultimately retaining the normal morphology of the liver . This is achieved through the induction of apoptosis and the inhibition of cancer cell proliferation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of diethylnitrosamine (DEN), a potent genotoxic compound found in the environment, can enhance the compound’s efficacy against hepatocellular carcinoma . .

Biochemical Analysis

Biochemical Properties

Harmalol hydrochloride interacts with various enzymes and proteins. It significantly inhibits the dioxin-mediated induction of CYP1A1 at both transcriptional and posttranslational levels . This interaction suggests that this compound could play a role in the metabolism of certain drugs and toxins that are substrates of the CYP1A1 enzyme .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been used as a therapeutic agent against hepatocellular carcinoma due to its efficacy in inducing apoptosis and inhibiting the proliferation of cancer epithelial cells . It also showed high antioxidant activity in ABTS, FRAP, and reducing power assays .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules and its influence on gene expression. It significantly inhibits the dioxin-mediated induction of CYP1A1 at the transcriptional and posttranslational levels . This suggests that this compound can modulate the expression and activity of this enzyme, potentially affecting the metabolism of various substances within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a significant reduction in hepatocellular foci, nodules, and carcinoma over a period of 9 weeks . This indicates that the effects of this compound can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, a dosage of 10 mg/kg body weight per week, administered intraperitoneally for 9 weeks, showed a significant reduction in hepatocellular carcinoma in mice .

Metabolic Pathways

Given its significant inhibition of the CYP1A1 enzyme , it is likely that this compound interacts with metabolic pathways involving this enzyme.

Subcellular Localization

Given its interactions with enzymes such as CYP1A1 , it is likely that this compound is localized to areas of the cell where these enzymes are present

Preparation Methods

Synthetic Routes and Reaction Conditions: Harmalol hydrochloride can be synthesized through the extraction of harmaline from Peganum harmala seeds, followed by its conversion to harmalol. The process involves the reduction of harmaline using sodium borohydride in methanol, yielding harmalol. This harmalol is then treated with hydrochloric acid to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Peganum harmala seeds, followed by chemical conversion processes similar to the laboratory synthesis. The extraction process may include solvent extraction, purification, and crystallization steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Harmalol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-3,6,14-15H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWAWVOHMZNXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1NC3=C2C=CC(=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

525-57-5 (Parent)
Record name Harmalol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006028075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50975693
Record name 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6028-07-5
Record name 3H-Pyrido[3,4-b]indol-7-ol, 4,9-dihydro-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6028-07-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Harmalol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006028075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3,4-dihydro-β-carboline-7-ol hydrochloride (monohydrate)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Harmalol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential embryotoxic effects of Harmalol Hydrochloride?

A1: Research on Wistar rats has shown that this compound can negatively impact embryonic development. A study by [] found that administering this compound to pregnant rats, even at doses as low as 5 mg/kg, led to an increased number of resorbed or dead fetuses. Additionally, a significant decrease in fetal body weight and an increase in skeletal abnormalities were observed across all tested dosages []. This suggests that this compound can cross the placental barrier and exert toxic effects on developing embryos.

Q2: Does this compound exhibit any promising therapeutic applications?

A2: While recognized for its embryotoxic effects, this compound has shown potential as an antiparasitic agent. A study by [] investigated its efficacy against Saprolegnia spp., a type of water mold that infects fish, and Amyloodinium ocellatum, a parasitic dinoflagellate. The research revealed that this compound effectively inhibited the growth of Saprolegnia spp. at a minimum inhibitory concentration of 0.1 mM. Furthermore, it significantly reduced the motility of A. ocellatum dinospores in a dose-dependent manner []. These findings suggest that this compound could be further explored as a potential treatment option for parasitic infections in aquaculture.

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